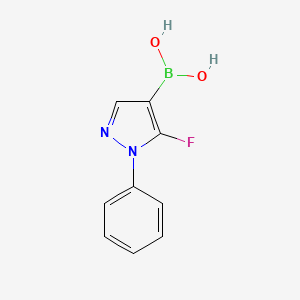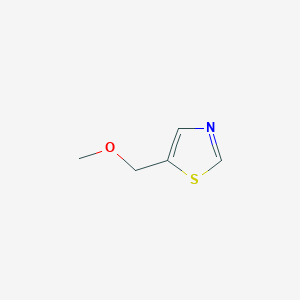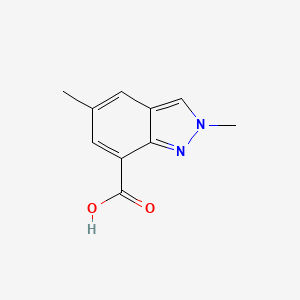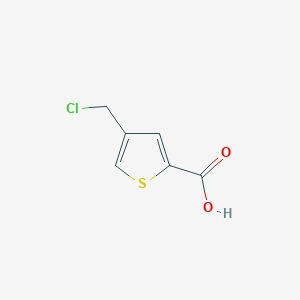![molecular formula C13H11Cl2N5 B15298378 N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is a chemical compound with the molecular formula C13H11Cl2N5. It is known for its unique structure, which combines a dichlorophenyl group with a purine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine typically involves the reaction of 2,4-dichlorophenylethylamine with a purine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the dichlorophenyl group and the purine base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-(2,4-dichlorophenyl)carbamate: This compound shares the dichlorophenyl group but differs in its overall structure and applications.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Another compound with a dichlorophenyl group, used in different chemical and biological contexts.
Uniqueness
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine is unique due to its combination of a dichlorophenyl group with a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H11Cl2N5 |
|---|---|
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-9-2-1-8(10(15)5-9)3-4-16-12-11-13(18-6-17-11)20-7-19-12/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20) |
Clé InChI |
MNIDLJJYVCXSJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCNC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)






![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
